molecular formula C2H3FN4O2S B2719715 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride CAS No. 2138246-06-5

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride

Cat. No.: B2719715
CAS No.: 2138246-06-5
M. Wt: 166.13
InChI Key: IGDLVSVPZDKQFX-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C2H3FN4O2S It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Scientific Research Applications

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Safety and Hazards

The safety information and MSDS for 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride can be found on the product link provided . It’s always important to handle chemical compounds with care and follow safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acid derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,3,4-tetrazole-5-thiol
  • 5-methyl-1H-tetrazole
  • 1-methyl-5-mercapto-1,2,3,4-tetrazole

Uniqueness

This functional group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological contexts .

Properties

IUPAC Name

1-methyltetrazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLVSVPZDKQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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